molecular formula C19H22N2OS2 B2856065 2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923221-71-0

2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2856065
CAS RN: 923221-71-0
M. Wt: 358.52
InChI Key: KZPMBRKEAFGKDU-UHFFFAOYSA-N
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Description

The compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones. Compounds in this class have been studied for their potential biological activities . The presence of the thieno[3,2-d]pyrimidin-4(3H)-one core suggests that it might exhibit similar properties or activities.


Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidin-4(3H)-one core, with additional functional groups attached at specific positions. These include a 2,5-dimethylbenzylthio group and an isobutyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thieno[3,2-d]pyrimidin-4(3H)-ones are known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds within the thieno[3,2-d]pyrimidin-4(3H)-one family are of interest due to their unique structural features and potential reactivity. For instance, research by Davoodnia et al. (2009) focused on the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation to synthesize thieno[2,3-d]pyrimidines. This process likely involves intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, showcasing the compound's role in forming diverse thieno[2,3-d]pyrimidine derivatives (Davoodnia et al., 2009).

Pharmacological Activities

Certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their pharmacological activities, such as analgesic and anti-inflammatory properties. Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, finding significant activity in some compounds compared to reference standards (Alagarsamy et al., 2007).

Antimicrobial and Antioxidant Potential

Saundane et al. (2012) explored the synthesis of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines, which exhibited promising antioxidant and antimicrobial activities. This research highlights the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new antimicrobial and antioxidant agents (Saundane et al., 2012).

Innovative Synthetic Methods

Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, showcasing an efficient and environmentally friendly method to create this class of compounds. This method emphasizes the importance of step economy and reduced environmental impact in chemical synthesis (Shi et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential activities. Given the biological activities exhibited by related compounds, it could be of interest in medicinal chemistry or other fields .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-12(2)10-21-18(22)17-16(7-8-23-17)20-19(21)24-11-15-9-13(3)5-6-14(15)4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPMBRKEAFGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

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